molecular formula C15H20BFO3 B8595330 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol CAS No. 1467060-17-8

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol

Cat. No.: B8595330
CAS No.: 1467060-17-8
M. Wt: 278.13 g/mol
InChI Key: IHRQBZLVCPSMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is a complex organic compound with a unique structure that includes a cyclobutanol ring, a fluorophenyl group, and a dioxaborinan moiety

Properties

CAS No.

1467060-17-8

Molecular Formula

C15H20BFO3

Molecular Weight

278.13 g/mol

IUPAC Name

1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl]cyclobutan-1-ol

InChI

InChI=1S/C15H20BFO3/c1-14(2)9-19-16(20-10-14)12-5-4-11(8-13(12)17)15(18)6-3-7-15/h4-5,8,18H,3,6-7,9-10H2,1-2H3

InChI Key

IHRQBZLVCPSMJT-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C3(CCC3)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol typically involves multiple steps:

    Formation of the Dioxaborinan Moiety: This step involves the reaction of a boronic acid derivative with a diol to form the dioxaborinan ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a fluorophenyl boronic acid reacts with a suitable aryl halide.

    Cyclobutanol Ring Formation: The final step involves the formation of the cyclobutanol ring, which can be achieved through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The dioxaborinan moiety can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclobutanol ring can provide structural stability.

Comparison with Similar Compounds

  • 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutanol
  • 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxyphenyl)cyclobutanol

Comparison: 1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-fluorophenyl)cyclobutanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its non-fluorinated analogs .

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